molecular formula C12H18N2O2S B500267 N-benzylpiperidine-1-sulfonamide CAS No. 100317-21-3

N-benzylpiperidine-1-sulfonamide

Cat. No.: B500267
CAS No.: 100317-21-3
M. Wt: 254.35g/mol
InChI Key: PBNXYRBUOTXYMC-UHFFFAOYSA-N
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Description

N-Benzylpiperidine-1-sulfonamide (CAS 16168-15-3) is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol. It features a piperidine ring core, a structural motif prevalent in FDA-approved drugs and active agrochemicals, making it a valuable scaffold in discovery research . This compound is part of a class of molecules investigated for their potential as multi-target agents in neurodegenerative disease research, particularly for Alzheimer's disease . Derivatives of the N-benzylpiperidine structure are key components in known acetylcholinesterase (AChE) inhibitors, which aim to restore acetylcholine levels in the brain to ameliorate cognitive deficits . Furthermore, sulfonamide derivatives containing a piperidine moiety have demonstrated significant antibacterial properties in agricultural research, showing exceptional efficacy against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) by potentially inhibiting critical enzymes such as dihydropteroate synthase and disrupting bacterial cell membranes . The synergy of the N-benzylpiperidine and sulfonamide groups in a single molecule makes this compound a versatile building block for developing novel therapeutic and agrochemical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100317-21-3

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35g/mol

IUPAC Name

N-benzylpiperidine-1-sulfonamide

InChI

InChI=1S/C12H18N2O2S/c15-17(16,14-9-5-2-6-10-14)13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

PBNXYRBUOTXYMC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-benzylpiperidine-1-sulfonamide derivatives have shown significant promise in medicinal chemistry, particularly as antibacterial agents and potential treatments for neurodegenerative diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives containing a piperidine moiety. For instance, a series of novel sulfanilamide derivatives were synthesized and tested against bacterial pathogens. One compound demonstrated an exceptional inhibitory activity against Xanthomonas oryzae (EC₅₀ = 2.02 µg/mL), outperforming established commercial agents like bismerthiazol and thiodiazole copper . These compounds target dihydropteroate synthase, a crucial enzyme in bacterial folate synthesis, leading to irreversible damage to bacterial cell membranes .

Neuroprotective Properties

This compound derivatives have also been explored for their neuroprotective effects. A study reported that certain hybrids combining aryl-sulfonamide with benzyl-piperidine moieties exhibited significant inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's disease . These compounds demonstrated the ability to protect neuronal cells from oxidative stress induced by amyloid-beta peptides, indicating their potential as therapeutic agents for neurodegenerative disorders .

Agricultural Applications

The agricultural sector has seen the development of this compound derivatives as innovative solutions for managing plant bacterial diseases.

Bactericides Development

The emergence of resistant bacterial strains has necessitated the search for new bactericides. Research has shown that sulfanilamide derivatives with piperidine structures can effectively manage plant bacterial diseases by targeting specific bacterial enzymes . For example, compounds derived from this compound exhibited substantial curative and protective activities against Xanthomonas oryzae in rice plants, suggesting their viability as alternative agricultural treatments .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Synthetic Pathways

The synthesis of this compound typically involves specific reactions between piperidine derivatives and sulfonamides. Various synthetic methods have been documented, including the use of different acylating agents to modify the sulfonamide structure for enhanced biological activity .

Structure-Activity Insights

SAR analyses indicate that modifications to the benzene ring and piperidine structure can significantly influence antibacterial potency and neuroprotective effects. For instance, the presence of specific alkyl chains and functional groups on the benzene ring can enhance interaction with biological targets, improving overall efficacy .

Case Studies and Research Findings

Several studies have provided empirical evidence supporting the applications of this compound:

StudyFocusFindings
Antibacterial ActivityCompound exhibited EC₅₀ = 2.02 µg/mL against Xanthomonas oryzae.
NeuroprotectionHybrids inhibited amyloid-beta aggregation and protected neuronal cells from toxicity.
Agricultural BactericidesDemonstrated effective management of plant bacterial diseases with high curative rates.

Comparison with Similar Compounds

N-(Piperidin-1-yl)Benzenesulfonamide Derivatives

Compound : N-(Piperidin-1-yl)benzenesulfonamide (Parent Compound)

  • Structure : Lacks the benzyl group, featuring a direct piperidine-sulfonamide linkage.
  • Synthesis: Prepared via reaction of benzenesulfonyl chloride with 1-aminopiperidine in water .
  • Spectral Data : IR peaks at 3430 cm⁻¹ (N–H), 1341 cm⁻¹ (SO₂); ¹H-NMR δ 7.90 ppm (aromatic) .
  • Biological Activity : Serves as a precursor for alkyl/aryl derivatives (e.g., 1a–f , 3a–n ) with enhanced antimicrobial activity compared to the parent compound .

N-Benzylpyridine-2-Sulfonamide

Compound : N-Benzylpyridine-2-sulfonamide

  • Structure : Replaces piperidine with a pyridine ring, introducing aromatic nitrogen.
  • Synthesis : Synthesized from 2-mercaptopyridine via hypochlorite oxidation and subsequent reaction with benzylamine .
  • Crystallography : Features a dihedral angle of 75.75° between benzene and pyridine rings, with hydrogen bonding (N–H⋯O/N) stabilizing a 2D network .
  • Biological Activity : Broad-spectrum applications, including antibacterial and HIV protease inhibition .

N-Substituted Piperidine Sulfonamides with Complex Substituents

Compound : N-Benzyl-1-(3,4-Dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide

  • Structure : Incorporates a 3,4-dimethoxyphenyl group and a carboxamide moiety.
  • Molecular Weight : 458.56 g/mol (C₂₃H₃₀N₂O₅S) .

Compound: N-[1-(Aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide

  • Structure: Cyclohexyl-aminomethyl and methylpiperidine substituents.
  • Molecular Weight : 289.44 g/mol (C₁₃H₂₇N₃O₂S) .
  • Biological Implication: The aminomethyl group may facilitate interactions with charged biological targets, such as enzymes or receptors.

Bromo-Pyrimidinyl Sulfonamide Derivatives

Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

  • Structure : Contains a bromo-pyrimidinyl moiety and methoxy-phenyl group.
  • Crystallography : Supplementary data include Hirshfeld surface analysis and crystal packing, highlighting halogen bonding from the bromine atom .
  • Biological Implication : The bromine atom may enhance halogen bonding with biomolecular targets, improving potency in anticancer or antiviral applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Biological Activity
N-Benzylpiperidine-1-sulfonamide C₁₂H₁₆N₂O₂S 264.33 Benzyl, piperidine Antimicrobial, anticonvulsant
N-Benzylpyridine-2-sulfonamide C₁₂H₁₂N₂O₂S 256.30 Benzyl, pyridine Antibacterial, HIV protease inhibition
N-(Piperidin-1-yl)benzenesulfonamide C₁₁H₁₆N₂O₂S 240.32 Piperidine Precursor for bioactive derivatives
N-Benzyl-1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide C₂₃H₃₀N₂O₅S 458.56 Dimethoxyphenyl, carboxamide Undisclosed (likely CNS targets)
N-[1-(Aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide C₁₃H₂₇N₃O₂S 289.44 Aminomethyl, cyclohexyl Potential enzyme inhibition

Structural and Functional Insights

  • Piperidine vs. Pyridine : Piperidine derivatives exhibit greater conformational flexibility, while pyridine analogs benefit from aromatic stabilization and hydrogen-bonding capacity .
  • Substituent Effects : Alkyl/aryl groups (e.g., benzyl) enhance lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., bromine) or polar moieties (e.g., carboxamide) modulate solubility and target specificity .
  • Crystallographic Stability : Hydrogen-bonding networks in N-benzylpyridine-2-sulfonamide contribute to stable crystal packing, which may correlate with shelf stability .

Preparation Methods

Organometallic Approaches Using Sulfinylamine Reagents

Recent advances in sulfonamide synthesis utilize sulfinylamine reagents like t-BuONSO (1 ) to bypass traditional sulfonyl chloride intermediates. In this method, organometallic reagents (e.g., Grignard or organolithium compounds) react with t-BuONSO at cryogenic temperatures (−78°C) to generate sulfonamides directly . For N-benzylpiperidine-1-sulfonamide, this approach would require synthesizing a benzylpiperidine-derived organometallic reagent, which then reacts with t-BuONSO to form the sulfonamide via a sulfinyl nitrene intermediate .

Preliminary mechanistic studies suggest that the reaction proceeds through a sulfonimidate ester anion (II ), which undergoes intramolecular proton transfer and eliminates isobutene to yield the sulfonamide . While this method offers a one-pot synthesis with fewer purification steps, its applicability to tertiary amines like N-benzylpiperidine remains untested. Modifications, such as adjusting the electrophilicity of the sulfinylamine reagent, may be necessary to optimize yields for bulky substrates .

High-Pressure Reactor-Mediated Synthesis

A patent-derived methodology employs high-pressure reactors to accelerate reactions between sulfonic acid derivatives and amines. For instance, methyl [1,1'-biphenyl]-2-ylcarbamate was synthesized in a pressurized autoclave at 110°C using xylene as a solvent . Adapting this approach, this compound could be synthesized by reacting N-benzylpiperidine with a sulfonyl chloride or sulfonic acid anhydride under similar high-temperature, high-pressure conditions.

This method’s advantages include reduced reaction times and improved kinetics for sterically hindered amines. However, challenges such as reagent stability at elevated temperatures and the need for specialized equipment (≥5 MPa reactors) may limit its practicality .

Comparative Analysis of Methodologies

The table below contrasts the three primary methods based on yield, scalability, and operational complexity:

Method Conditions Yield Scalability Complexity
Classical (Sulfonyl Chloride)DCM, pyridine, 0–5°C70–80%HighLow
Organometallic (t-BuONSO)THF, −78°C, Grignard60–70%*ModerateHigh (cryogenic)
High-Pressure ReactorXylene, 110°C, 5 MPa65–75%*ModerateHigh (equipment)

*Estimated based on analogous reactions .

The classical method remains the most accessible, whereas organometallic and high-pressure approaches offer niche advantages for specific substrates or throughput requirements.

Q & A

Q. What are the established synthetic routes for N-benzylpiperidine-1-sulfonamide, and how can purity be validated?

this compound is typically synthesized via a multi-step protocol involving sulfonylation of the piperidine scaffold. Key steps include:

  • Sulfonylation : Reacting piperidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1H^1H-/13C^{13}C-NMR spectroscopy. X-ray crystallography (e.g., bond lengths: C–S ≈ 1.76 Å, C–N ≈ 1.47 Å) further ensures accuracy .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray diffraction (XRD) : Resolves bond angles (e.g., S–N–C ≈ 115°) and torsional conformations in the crystal lattice .
  • FT-IR : Confirms sulfonamide S=O stretches (1350–1150 cm1^{-1}) and aromatic C–H vibrations .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ at m/z 321.1) .

Q. How can preliminary biological activity screening be designed for this compound?

Use standardized assays:

  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination via fluorometric/colorimetric methods) .

Advanced Research Questions

Q. How can computational models (e.g., AM1 or DFT) predict reactivity or target interactions?

The AM1 semi-empirical model (NDDO approximation) optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution). For target interactions:

  • Molecular docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How should contradictory data in pharmacological studies (e.g., variable IC50_{50}) be addressed?

  • Systematic replication : Vary assay conditions (pH, temperature, solvent) to identify confounding factors.
  • Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish experimental noise from true variability .

Q. What strategies optimize synthetic yield and scalability?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for hydrogenation), temperature (40–80°C), and stoichiometry.
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How can mechanistic studies elucidate the compound’s biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to purified proteins.
  • CRISPR-Cas9 knockout : Identify gene pathways affected in cell models .

Q. What methods mitigate stability issues in aqueous or oxidative conditions?

  • Forced degradation studies : Expose to UV light, H2 _2O2_2, or acidic/basic buffers.
  • Analytical monitoring : Track decomposition via UPLC-MS and optimize storage (lyophilized, −80°C) .

Q. How does electron density mapping enhance understanding of bonding interactions?

Multipole refinement of XRD data reveals charge density distribution (e.g., polarization at the sulfonamide S–O bonds), aiding in predicting reactivity or intermolecular interactions .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for antimicrobial combinations.
  • Transcriptomic profiling : RNA-seq to identify co-regulated pathways in treated cell lines .

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